2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid is a complex organic compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structural framework that contributes to its potential as a therapeutic agent.
This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is specifically categorized under pyridoindoles, which are derivatives of indole featuring a pyridine moiety.
The synthesis of 2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid typically involves several steps, including cyclization reactions and functional group modifications. One common method includes the Fischer indole synthesis, where appropriate precursors such as phenylhydrazine and suitable carbonyl compounds are reacted under acidic conditions.
The molecular structure of 2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid features:
The compound's structure can be represented by its chemical formula and its molecular weight is approximately 316.35 g/mol. The presence of multiple functional groups enhances its reactivity and solubility in various solvents.
The compound can undergo several types of chemical reactions:
The mechanism of action for 2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid primarily involves interaction with biological targets such as enzymes or receptors within cells.
The compound has several notable applications in scientific research:
High-throughput screening (HTS) represents the cornerstone methodology for identifying novel modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In campaigns targeting rare CFTR mutations, large libraries encompassing synthetic compounds and natural product derivatives are screened using functional assays measuring chloride ion flux or membrane potential changes. The tetrahydro-γ-carboline scaffold, exemplified by 2-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid (CAS: 300715-96-2), emerged from such screening initiatives due to its distinctive structural features and favorable interactions with CFTR's nucleotide-binding domains [2] [3]. This compound (molecular formula: C₁₇H₂₀N₂O₄; molecular weight: 316.35 g/mol) features a rigid tetracyclic system incorporating both indole and piperidine moieties, providing a three-dimensional complexity often associated with targeted protein binding [1] [3]. HTS campaigns prioritize compounds demonstrating reproducible activity at low micromolar concentrations (< 25 μM) in primary assays, with the tetrahydro-γ-carboline derivative meeting these initial activity thresholds against mutant CFTR isoforms [2] [8]. The Boc-protected nitrogen within its structure serves dual purposes: enhancing solubility for screening assays and providing a synthetic handle for downstream structural modifications during optimization phases [1] [3].
Following primary screening, rigorous hit validation confirmed the biological activity and chemical integrity of the lead tetrahydro-γ-carboline scaffold. Key validation steps included:
Table 1: Core Optimization Strategies for Tetrahydro-γ-Carboline CFTR Potentiators
Modification Site | Structural Variations Tested | Primary Impact on Properties |
---|---|---|
C-8 Carboxylic Acid | Tetrazole, acyl sulfonamide, ester prodrugs | Solubility-pH profile, membrane permeability, target engagement |
N-2 Protecting Group | Boc, Cbz, Fmoc, PMB, acetyl | Metabolic stability, cellular accumulation, potency |
Ring Saturation | Dihydro vs tetrahydro derivatives | Conformational flexibility, 3D shape complementarity |
Stereochemistry | (R)- vs (S)- at chiral centers | Binding affinity, selectivity over off-targets |
Cheminformatic analysis provided a quantitative framework for evaluating the tetrahydro-γ-carboline scaffold against established drug development criteria, enabling data-driven prioritization among hit series. Key computational assessments included:
Blood-Brain Barrier (BBB) Permeability: Moderate LogP and TPSA suggested limited CNS penetration (predicted Pe = ~2.5 x 10⁻⁶ cm/s), potentially advantageous for reducing neurotoxic side effects common with some ion channel modulators [2] [8].
Scaffold Architecture Analysis: Using the Scaffold Tree hierarchical classification, the core framework was identified as a Level 1 scaffold with privileged structural motifs:
Murcko framework analysis confirmed structural dissimilarity from known CFTR potentiators (e.g., ivacaftor analogs), reducing intellectual property conflicts and suggesting a novel mechanism of action [3] [5].
Desirability Scoring: Multivariate scoring functions incorporating predicted potency, synthetic accessibility, lead-likeness (MW < 350), and ADMET properties prioritized this scaffold over other HTS hits. The compound achieved a composite desirability score of 0.72 (scale 0-1), exceeding the threshold (≥0.65) for progression into lead optimization [2] [8].
Table 2: Cheminformatic Profiling of 2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic Acid
Parameter | Value | Reference Threshold | Assessment |
---|---|---|---|
Molecular Weight | 316.35 g/mol | ≤ 500 g/mol | Compliant |
Calculated LogP | 2.91 | ≤ 5.0 | Compliant |
Topological PSA | 82.6 Ų | < 140 Ų (oral) | Compliant |
Rotatable Bonds | 1 | ≤ 10 | Compliant |
H-bond Donors | 2 | ≤ 5 | Compliant |
H-bond Acceptors | 4 | ≤ 10 | Compliant |
Synthetic Accessibility | 3.2 (scale 1-10) | > 4 = challenging | Favorable |
Predicted BBB Permeability | Low | Variable by target | Context-dependent |
Computational toxicity profiling using QSAR models predicted low risks for mutagenicity (Ames test negative) and hERG channel inhibition (IC₅₀ > 10 μM), though potential CYP450 inhibition (particularly CYP3A4) was flagged as requiring experimental validation during lead optimization [2] [8]. The integration of these cheminformatic insights enabled rational resource allocation toward this scaffold, focusing medicinal chemistry efforts on liabilities (e.g., metabolic soft spots) while leveraging its inherent drug-like advantages.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2